molecular formula C18H17ClN2O B11417859 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane

2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane

Cat. No.: B11417859
M. Wt: 312.8 g/mol
InChI Key: UPJPMUUYTFATRG-UHFFFAOYSA-N
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Description

2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a heterocyclic compound that features a benzimidazole core linked to an oxolane ring through a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of 4-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with oxirane under basic conditions to introduce the oxolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]benzimidazole
  • 1-[(4-Chlorophenyl)methyl]benzimidazole
  • 2-(4-Chlorophenyl)-1H-benzimidazole

Uniqueness

2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and enhances its potential for specific applications in medicinal chemistry .

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C18H17ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-2,4-5,7-10,17H,3,6,11-12H2

InChI Key

UPJPMUUYTFATRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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